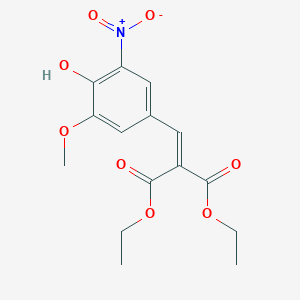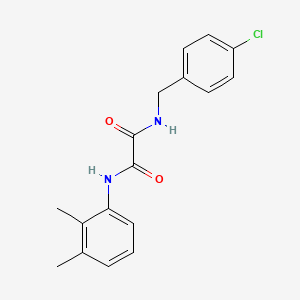
N-(4-chlorobenzyl)-N'-(2,3-dimethylphenyl)ethanediamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-chlorobenzyl)-N'-(2,3-dimethylphenyl)ethanediamide, commonly known as CDDA, is a small molecule drug that has gained significant attention in the scientific community due to its potential therapeutic applications. CDDA belongs to the family of N-acylated α-amino acid derivatives and has been shown to possess anti-inflammatory, anti-cancer, and anti-viral properties.
Mécanisme D'action
The mechanism of action of CDDA is not fully understood. However, it has been shown that CDDA inhibits the activity of various enzymes, including COX-2, MMP-9, and HDAC. Furthermore, CDDA has been shown to inhibit the activation of various signaling pathways, including NF-κB and MAPK.
Biochemical and Physiological Effects:
CDDA has been shown to have various biochemical and physiological effects. CDDA has been shown to inhibit the production of various pro-inflammatory cytokines, such as TNF-α, IL-6, and IL-1β. Furthermore, CDDA has been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in the inflammatory response. CDDA has also been shown to induce apoptosis in various cancer cell lines and to inhibit the growth and metastasis of cancer cells in animal models of cancer. In addition, CDDA has been shown to inhibit the replication of various viruses, including HIV-1, HCV, and influenza virus.
Avantages Et Limitations Des Expériences En Laboratoire
CDDA has several advantages for lab experiments. CDDA is a small molecule drug that can be easily synthesized in large quantities. Furthermore, CDDA has been shown to be stable in various conditions, including in vivo. However, CDDA has several limitations for lab experiments. CDDA has low solubility in water, which limits its use in aqueous solutions. Furthermore, CDDA has low bioavailability, which limits its use in vivo.
Orientations Futures
There are several future directions for the research on CDDA. One future direction is to investigate the potential therapeutic applications of CDDA in various diseases, including inflammatory diseases, cancer, and viral infections. Another future direction is to investigate the mechanism of action of CDDA in more detail. Furthermore, future research could focus on optimizing the synthesis of CDDA to improve its yield and purity. Finally, future research could focus on developing novel formulations of CDDA to improve its bioavailability and solubility.
Méthodes De Synthèse
The synthesis of CDDA involves the reaction of N-(4-chlorobenzyl)-2,3-dimethylphenylglycine with thionyl chloride to produce the corresponding acid chloride. The acid chloride is then reacted with ethylenediamine to form the final product, CDDA. The synthesis of CDDA has been optimized to yield high purity and high yield.
Applications De Recherche Scientifique
CDDA has been extensively studied for its potential therapeutic applications. The anti-inflammatory properties of CDDA have been demonstrated in various animal models of inflammation. CDDA has been shown to inhibit the production of various pro-inflammatory cytokines, such as TNF-α, IL-6, and IL-1β. Furthermore, CDDA has been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in the inflammatory response.
CDDA has also been studied for its anti-cancer properties. CDDA has been shown to induce apoptosis in various cancer cell lines, including breast, lung, and colon cancer cells. CDDA has been shown to inhibit the growth and metastasis of cancer cells in animal models of cancer.
In addition, CDDA has been shown to possess anti-viral properties. CDDA has been shown to inhibit the replication of various viruses, including HIV-1, HCV, and influenza virus. CDDA has been shown to inhibit the entry of viruses into host cells and to inhibit the activity of viral enzymes.
Propriétés
IUPAC Name |
N-[(4-chlorophenyl)methyl]-N'-(2,3-dimethylphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O2/c1-11-4-3-5-15(12(11)2)20-17(22)16(21)19-10-13-6-8-14(18)9-7-13/h3-9H,10H2,1-2H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZHDAFDNIZRREW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C(=O)NCC2=CC=C(C=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(1-{[1-(2-thienylcarbonyl)-4-piperidinyl]methyl}-1H-1,2,3-triazol-4-yl)pyridine](/img/structure/B5010883.png)
![2-(4-chlorophenyl)-5-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B5010891.png)
![2,2,2-trichloro-N-({[2-(3,4-dimethoxyphenyl)ethyl]amino}carbonyl)acetamide](/img/structure/B5010895.png)
![[1-(3,4-dimethoxybenzyl)-2-pyrrolidinyl]methanol](/img/structure/B5010915.png)
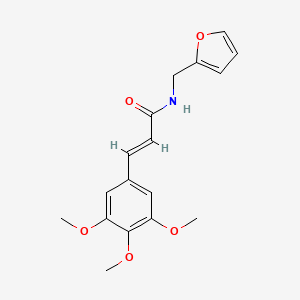
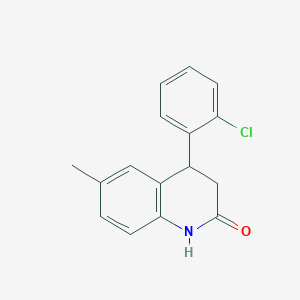
![methyl 4-({2,2,2-trichloro-1-[(3,4-dimethoxybenzoyl)amino]ethyl}amino)benzoate](/img/structure/B5010940.png)
![N-[2-methoxy-5-({[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)phenyl]propanamide](/img/structure/B5010943.png)
![N-(5-{[2-(2-naphthyl)-2-oxoethyl]thio}-1,3,4-thiadiazol-2-yl)-3-phenylacrylamide](/img/structure/B5010952.png)
![2-[(4-benzyl-1-piperazinyl)methyl]-N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5010955.png)
![(4aS*,8aR*)-2-{[1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}decahydroisoquinoline](/img/structure/B5010960.png)
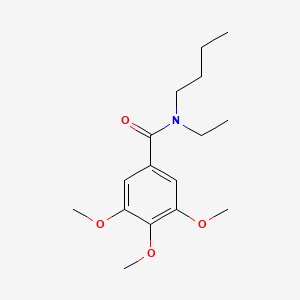
![1-{[2-(2,4,6-trimethyl-3-cyclohexen-1-yl)-1,3-dioxolan-4-yl]methyl}pyrrolidine](/img/structure/B5010985.png)
